molecular formula C7H12N2O2 B14615680 5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline CAS No. 58010-94-9

5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline

Cat. No.: B14615680
CAS No.: 58010-94-9
M. Wt: 156.18 g/mol
InChI Key: ZHCHSWANBCUERS-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline is an organic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.1824 g/mol . This compound belongs to the class of oxadiazolines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. Oxadiazolines are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline typically involves a two-step reaction. The first step is the condensation reaction between an appropriate carboxylic acid hydrazide and an aldehyde to form a hydrazone. The second step involves the cyclization of the hydrazone with acetic anhydride to form the oxadiazoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazoline ring to other functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline involves its interaction with various molecular targets and pathways. The presence of the –N=CO group in its structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect processes such as biofilm formation, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups at the 5-position of the oxadiazoline ring can affect its steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

58010-94-9

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-(2-ethyl-2-methyl-1,3,4-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C7H12N2O2/c1-4-7(3)9(6(2)10)8-5-11-7/h5H,4H2,1-3H3

InChI Key

ZHCHSWANBCUERS-UHFFFAOYSA-N

Canonical SMILES

CCC1(N(N=CO1)C(=O)C)C

Origin of Product

United States

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